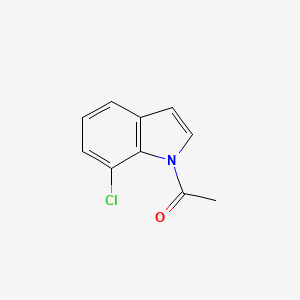

![molecular formula C9H15NO2 B3360050 Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 88260-08-6](/img/structure/B3360050.png)

Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate

Overview

Description

Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is a compound that belongs to the class of organic compounds known as azabicyclo[2.2.1]heptanes . It is used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .

Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The molecular formula of this compound is C9H15NO2 . It has a molecular weight of 205.68 .Chemical Reactions Analysis

The electrophilic halogenation and chalcogenation (sulfenylation and selenenylation) of endo and exo isomers of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates bearing electron-withdrawing substituents at the nitrogen atoms with different reagents were studied . Halogenation of both endo and exo isomers gave exclusively the rearranged products .Physical and Chemical Properties Analysis

The physical state of this compound is solid . Its optical activity is α22 D +16.72°, c = 1 in methanol, at 589 nm .Scientific Research Applications

Asymmetric Synthesis

Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate derivatives have been synthesized using Aza-Diels-Alder reactions. These derivatives are significant for asymmetric synthesis, a process crucial in creating compounds with specific chiral configurations. For instance, using chiral iminium ions and cyclopentadiene, specific derivatives of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized, achieving diastereomeric excess values of up to 90:10 for exo isomers (Waldmann & Braun, 1991).

Novel Synthesis Methods

Innovative methods for synthesizing ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate have been developed, contributing to the field of organic synthesis. This includes a process for preparing these esters in enantiomerically pure forms, a significant advancement in stereoselective synthesis (Cottrell et al., 1991).

Ring Closure Reactions

This compound has been used in ring closure reactions to create various bicyclic proline ester enantiomers and other derivatives. These processes are pivotal in the synthesis of complex organic molecules and have applications in drug design (Palkó et al., 2009).

Antimalarial Activity

Derivatives of this compound have been evaluated for their antimalarial activities. This illustrates the potential of these compounds in medicinal chemistry, especially for diseases like malaria (Ningsanont et al., 2003).

Skeletal Rearrangement Studies

The compound has been involved in studies of skeletal rearrangement under acidic conditions, providing insights into reaction mechanisms and molecular transformations. Such research is crucial for understanding and developing new synthetic pathways (Kobayashi et al., 1992).

Synthesis of Conformationally Constrained Amino Acids

Research has been conducted on synthesizing enantiopure analogues of conformationally constrained amino acids using this compound. These studies are significant for the development of novel peptides and peptide mimetics (Avenoza et al., 2002).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h6-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGGRDROGASHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C2)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10532569 | |

| Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88260-08-6 | |

| Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

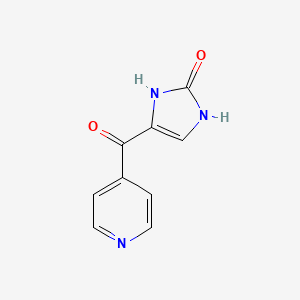

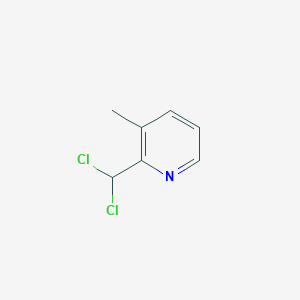

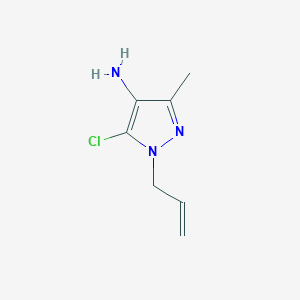

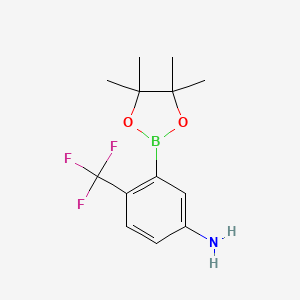

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B3359978.png)

![5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide](/img/structure/B3359983.png)

![1-[2-(Pyridin-4-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3360014.png)